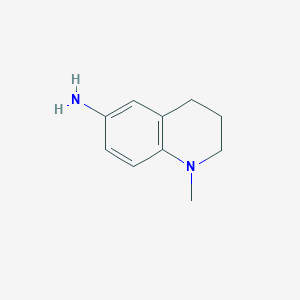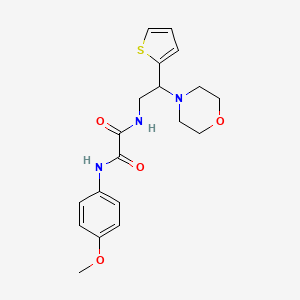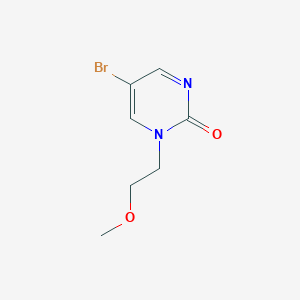
1-甲基-1,2,3,4-四氢喹啉-6-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine is a heterocyclic amine compound with a structure that includes a quinoline ring system.
科学研究应用
1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine has a wide range of applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: This compound has potential therapeutic applications, including as an antidepressant and neuroprotective agent.
Industry: It is used in the production of pharmaceuticals and agrochemicals
作用机制
Target of Action
1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine (1MeTIQ) is an endogenous substance that has a broad spectrum of action in the brain . It interacts with the agonistic conformation of dopamine (DA) receptors , which play a crucial role in regulating mood, reward, and motor control.
Mode of Action
1MeTIQ exerts its effects through various mechanisms. It inhibits the formation of 3,4-dihydroxyphenylacetic acid, a major metabolite of dopamine, and shifts dopamine catabolism towards COMT-dependent O-methylation . It also inhibits both MAO-A and B enzymes activity, which are involved in the breakdown of neurotransmitters . Furthermore, it has the ability to antagonize the behavioral syndrome produced by well-known neurotoxins (e.g., MPTP; rotenone) .
Biochemical Pathways
1MeTIQ affects several biochemical pathways. It has been found to have a significant impact on dopamine metabolism . By inhibiting MAO enzymes, it increases neurotransmitter levels in the brain . This can lead to changes in mood and behavior. Additionally, it has free radicals scavenging properties and antagonizes the glutamatergic system , which may play an essential role in neuroprotection.
Result of Action
The molecular and cellular effects of 1MeTIQ’s action are diverse. It demonstrates significant neuroprotective activity . It has been shown to produce an antidepressant-like effect in forced swim test (FST) in rats . Moreover, it has been implicated in unique and complex mechanisms of neuroprotection in various neurodegenerative illnesses of the central nervous system .
Action Environment
The action, efficacy, and stability of 1MeTIQ can be influenced by various environmental factors. For instance, the presence of other endogenous substances in the brain can affect its action . Additionally, the compound’s action can be influenced by the overall health status of the individual, including the presence of any neurodegenerative diseases .
生化分析
Biochemical Properties
1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine is known to interact with various enzymes, proteins, and other biomolecules. It has been found to inhibit the formation of 3,4-dihydroxyphenylacetic acid, lower the production of free radicals, and shift dopamine catabolism toward the catechol-O-methyltransferase (COMT)-dependent O-methylation . It also inhibits both monoamine oxidase A (MAO-A) and B (MAO-B) enzymatic activities, increasing monoamine neurotransmitter levels in the brain .
Cellular Effects
In terms of cellular effects, 1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine exhibits neuroprotective properties . It has been suggested that its mechanism of action may involve MAO inhibition, free radicals scavenging properties, and antagonism to the glutamatergic system . These properties may play an essential role in neuroprotection.
Molecular Mechanism
The molecular mechanism of 1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine involves its interaction with dopamine (DA) receptors . It inhibits the MAO-dependent oxidation of dopamine and serotonin in all investigated structures . This mechanism of action seems to be important for its neuroprotective activity .
Metabolic Pathways
1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine is involved in the metabolic pathways related to the metabolism of monoamines . It inhibits the formation of 3,4-dihydroxyphenylacetic acid and shifts dopamine catabolism toward the COMT-dependent O-methylation .
准备方法
Synthetic Routes and Reaction Conditions: 1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine can be synthesized through several methods. One common approach involves the reduction of 1-methyl-1,2,3,4-tetrahydroquinoline-6-nitro using hydrogen gas in the presence of a palladium catalyst. Another method includes the reductive amination of 1-methyl-1,2,3,4-tetrahydroquinoline with ammonia or an amine source under hydrogenation conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes using high-pressure reactors. The choice of catalyst and reaction conditions is optimized to maximize yield and purity while minimizing by-products .
化学反应分析
Types of Reactions: 1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: It can be reduced to form tetrahydroquinoline derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Substituted quinoline or tetrahydroquinoline derivatives.
相似化合物的比较
1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine can be compared with other similar compounds such as:
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Both compounds share a similar structure but differ in their biological activities and neuroprotective properties.
1,2,3,4-Tetrahydroquinoline: This compound lacks the methyl and amine groups, resulting in different chemical reactivity and biological effects
Uniqueness: 1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to modulate multiple neurotransmitter systems and provide neuroprotection makes it a valuable compound in medicinal chemistry .
属性
IUPAC Name |
1-methyl-3,4-dihydro-2H-quinolin-6-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-12-6-2-3-8-7-9(11)4-5-10(8)12/h4-5,7H,2-3,6,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JACWZQMCSAIZBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91817-59-3 |
Source


|
| Record name | 1-methyl-1,2,3,4-tetrahydroquinolin-6-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3-Fluorobenzyl)-4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2495904.png)
![N-[(1S)-1-cyanoethyl]-4-fluoro-3-methoxybenzamide](/img/structure/B2495907.png)
![(E)-N-[2-[Benzyl(pyrimidin-2-yl)amino]ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2495908.png)

![2-[3-(benzylsulfanyl)-1H-indol-1-yl]-N,N-diethylacetamide](/img/structure/B2495914.png)
![7-(2-hydroxyethyl)-6-imino-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2495916.png)

![2-[3,5-Bis(trifluoromethyl)phenyl]acetamide](/img/structure/B2495918.png)
![cyclopropyl(8-methyl[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone O-benzyloxime](/img/structure/B2495920.png)
![(E)-3-(but-2-en-1-yl)-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2495921.png)
![3,5-Bis(trifluoromethyl)-1-[3-(trifluoromethyl)benzenesulfonyl]piperidine](/img/structure/B2495922.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-methoxybenzamide hydrochloride](/img/structure/B2495925.png)
